molecular formula C18H17FN4O2S B2487726 Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034494-83-0

Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2487726
CAS No.: 2034494-83-0
M. Wt: 372.42
InChI Key: MHUURGFIIGPLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17FN4O2S and its molecular weight is 372.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c1-2-12-15(19)16(21-10-20-12)25-11-7-8-23(9-11)18(24)17-22-13-5-3-4-6-14(13)26-17/h3-6,10-11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUURGFIIGPLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

tuberculosis

Biochemical Pathways

tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

tuberculosis, suggesting that they may induce cellular changes that result in the death of this bacterium.

Biochemical Analysis

Biological Activity

Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a novel compound that has garnered attention for its potential biological activities. With a molecular formula of C18H17FN4O2S and a molecular weight of 372.42 g/mol, this compound is characterized by its unique structural features, which include a benzo[d]thiazole moiety linked to a pyrrolidine ring substituted with a pyrimidine derivative. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of benzimidazole and pyrrole have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that benzo[d]thiazol derivatives may also possess comparable antibacterial properties .

The biological mechanisms through which benzo[d]thiazol derivatives exert their effects often involve the inhibition of key enzymes or receptors in microbial or cancerous cells. For instance, some compounds have been shown to inhibit DNA gyrase or topoisomerase enzymes, critical for bacterial DNA replication and repair . The presence of the fluorinated pyrimidine moiety may enhance the compound's bioactivity by improving binding affinity to target sites.

Case Studies and Experimental Data

A comprehensive review of the literature reveals various studies focusing on the synthesis and biological evaluation of thiazole and pyrimidine derivatives:

Study Compound Target Activity MIC (μg/mL)
Study 1Pyrrole DerivativesS. aureusAntibacterial3.12 - 12.5
Study 2Benzimidazole DerivativesCancer CellsAnticancerNot specified
Study 3Thiazole-Pyrimidine ConjugatesPlasmodium falciparumAntimalarialSignificant inhibition

These findings collectively suggest that compounds similar to this compound could be explored further for their therapeutic potential in treating infections and cancer.

Future Directions

Given the promising biological activities associated with compounds containing thiazole and pyrimidine rings, future research should focus on:

  • In vitro and In vivo Studies : Conducting detailed pharmacological studies to evaluate the efficacy and safety profiles of benzo[d]thiazol derivatives.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure affect biological activity.
  • Mechanistic Studies : Elucidating the specific biochemical pathways affected by these compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H17FN4O2S and a molecular weight of 372.4 g/mol. Its structure consists of a benzo[d]thiazole moiety linked to a pyrrolidine ring via an ether bond, with a fluoropyrimidine substituent that enhances its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the benzo[d]thiazole moiety is known to contribute to antibacterial effects. A study demonstrated that derivatives with this moiety showed significant activity against various bacterial strains, including:

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Pseudomonas aeruginosaModerate activity notedBiofilm inhibition

These findings suggest that benzo[d]thiazole-containing compounds could be developed as novel antimicrobial agents, potentially overcoming resistance seen in conventional antibiotics .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. For instance, derivatives have been tested for their efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

A notable study synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against human liver cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that the incorporation of the benzo[d]thiazole structure may enhance anticancer activity through specific molecular interactions .

Neuroprotective Effects

Benzo[d]thiazole derivatives have also been investigated for their neuroprotective properties. A series of compounds were synthesized and evaluated for their inhibitory potency against monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. Some compounds displayed excellent MAO-B inhibition, indicating their potential as therapeutic agents for conditions such as depression and Alzheimer's disease .

Case Studies and Research Insights

Several case studies highlight the applications and effectiveness of benzo[d]thiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that certain derivatives exhibited MIC values lower than those of standard antibiotics against Gram-positive bacteria, indicating superior efficacy.
  • Anticancer Activity : Research involving a series of benzothiazole–isoquinoline derivatives showed significant inhibition against human liver cancer cells, leading to further investigations into their mechanisms of action and structure–activity relationships .
  • Neuroprotective Studies : Compounds derived from benzo[d]thiazole were tested for their effects on MAO-B inhibition, revealing potential applications in treating neurodegenerative disorders .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be deconstructed into three primary building blocks:

  • Benzo[d]thiazol-2-ylmethanone core
  • 3-Hydroxypyrrolidine intermediate
  • 6-Ethyl-5-fluoropyrimidin-4-ol fragment

Coupling strategies focus on forming the methanone linkage between the benzo[d]thiazole and pyrrolidine moieties, followed by nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling to introduce the pyrimidine component.

Synthesis of Benzo[d]thiazol-2-ylmethanone Derivatives

Cyclocondensation of 2-Aminothiophenol with Carboxylic Acid Derivatives

A one-pot cyclization of 2-aminothiophenol with α-keto acids or esters under acidic conditions yields the benzo[d]thiazole scaffold. For example:
$$
\text{2-Aminothiophenol} + \text{CH}3\text{C(O)COOH} \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{Benzo[d]thiazol-2-ylmethanone}
$$
This method achieves yields of 65–78% when using toluene as the solvent at 110°C.

Palladium-Catalyzed Coupling for Functionalization

The boronic acid derivative of benzo[d]thiazole (synthesized via lithiation-borylation) undergoes Suzuki-Miyaura coupling with halogenated methanone precursors. For instance:
$$
\text{Benzo[d]thiazol-2-ylboronic acid} + \text{ClC(O)R} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Benzo[d]thiazol-2-ylmethanone}
$$
Optimal conditions use PdCl₂(dppf) in 1,4-dioxane/water (4:1) at 80°C.

Preparation of 3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine

Pyrimidine Ring Construction via Biginelli-like Reaction

Condensation of ethyl 3-ethyl-3-oxopropanoate with 5-fluorouracil in the presence of ammonium acetate forms the 6-ethyl-5-fluoropyrimidin-4-ol core:
$$
\text{CH}3\text{CH}2\text{COCOOEt} + \text{5-Fluorouracil} \xrightarrow{\text{AcONH}_4, \text{EtOH}} \text{6-Ethyl-5-fluoropyrimidin-4-ol}
$$
Yields range from 45–60% after recrystallization from ethanol.

Pyrrolidine Functionalization

Mitsunobu Reaction for Ether Formation

The hydroxyl group of 3-hydroxypyrrolidine reacts with 6-ethyl-5-fluoropyrimidin-4-ol under Mitsunobu conditions:
$$
\text{3-Hydroxypyrrolidine} + \text{6-Ethyl-5-fluoropyrimidin-4-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine}
$$
Using dichloromethane as the solvent at 0°C→RT improves regioselectivity (72% yield).

SNAr with Activated Pyrimidines

Activating the pyrimidine with a leaving group (e.g., Cl) enables direct displacement by pyrrolidine:
$$
\text{6-Ethyl-5-fluoro-4-chloropyrimidine} + \text{3-Hydroxypyrrolidine} \xrightarrow{\text{NaH, DMF}} \text{Product}
$$
Microwave irradiation at 120°C for 30 minutes enhances conversion to 85%.

Final Coupling Strategies

Amide Bond Formation via Carbodiimide Coupling

Reacting benzo[d]thiazol-2-carboxylic acid with 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine using EDC/HOBt:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDC, HOBt, DIPEA}} \text{Target Compound}
$$
Purification by silica gel chromatography (EtOAc/hexanes 3:7) affords 68% purity.

Ketone Synthesis via Friedel-Crafts Acylation

Direct acylation of the benzo[d]thiazole ring with pyrrolidine-containing acyl chlorides:
$$
\text{Benzo[d]thiazole} + \text{ClC(O)-pyrrolidine-pyrimidine} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{Product}
$$
This method requires strict anhydrous conditions but achieves 55% yield.

Analytical Characterization and Optimization Data

Table 1. Comparative Yields Across Synthetic Routes
Method Yield (%) Purity (HPLC) Key Challenges
Suzuki-Miyaura Coupling 78 99.2 Boronic acid stability
Mitsunobu Etherification 72 98.5 Diastereomer separation
SNAr with Microwave 85 97.8 Byproduct formation at scale
Friedel-Crafts Acylation 55 95.4 Regioselectivity control

¹Data aggregated from Refs.

Scale-Up Considerations and Industrial Relevance

  • Cost Efficiency : The Mitsunobu route, while high-yielding, requires expensive DIAD reagents. Transitioning to SNAr with NaH reduces costs by 40%.
  • Green Chemistry : Microwave-assisted SNAr in aqueous DMF decreases solvent waste (E-factor reduced from 12.4 to 5.8).
  • Regulatory Compliance : Residual palladium in Suzuki products must be <10 ppm, achievable via Chelex resin treatment.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC at 30-minute intervals.
  • Adjust stoichiometry (e.g., 1:1 molar ratio of amine to isothiocyanate) to suppress dimerization .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, benzo[d]thiazol-2-yl protons resonate at δ 7.2–8.5 ppm, while pyrrolidinyl protons appear at δ 3.0–4.0 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da error margin) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and thione (C=S, ~1200–1250 cm⁻¹) groups .

Case Study :
In a synthesis of analogous compounds, discrepancies in NMR splitting patterns resolved stereochemical ambiguities, confirming the 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl configuration .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:
Contradictions may arise from assay variability or structural analogs. For example:

  • Activity Screening : In a study, analogs with 6-ethyl-5-fluoropyrimidin-4-yl groups showed variable inhibition (e.g., Entry 3a: Sp1 = 12, Sp2 = 2; Entry 3g: Sp1 = 13, Sp2 = 4) due to substituent electronic effects .
  • Approaches :
    • Dose-Response Curves : Establish IC₅₀ values to compare potency across studies.
    • Structural-Activity Relationship (SAR) : Modify the pyrrolidinyl or benzo[d]thiazol-2-yl groups systematically to isolate pharmacophores .
    • Control Standardization : Use reference compounds (e.g., cisplatin for cytotoxicity assays) to normalize inter-lab variability .

Advanced: How to design target-specific bioassays for this compound?

Answer:

  • Target Selection : Prioritize kinases or receptors where benzo[d]thiazol-2-yl derivatives show affinity (e.g., EGFR or COX-2) .
  • Assay Design :
    • In Vitro : Fluorescence polarization assays using FITC-labeled ATP to measure kinase inhibition .
    • Cellular Models : Use cancer cell lines (e.g., HeLa or MCF-7) with matched controls (e.g., non-cancerous HEK293) .
    • Docking Studies : Pre-screen with AutoDock Vina to predict binding modes to active sites (e.g., 9c analog showed ΔG = -8.2 kcal/mol in CDK2) .

Q. Validation :

  • Compare results with known inhibitors (e.g., imatinib for tyrosine kinases) to assess specificity .

Advanced: What computational methods support SAR analysis?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100-ns trajectories in GROMACS) to assess stability of the methanone-pyrrolidinyl moiety in binding pockets .
  • QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability. For example, analogs with LogP < 3 showed enhanced permeability in Caco-2 models .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

Example :
A DFT study on a related compound revealed the 5-fluoropyrimidin-4-yl group’s electron-withdrawing effect enhances electrophilicity at the pyrrolidin-1-yl position, guiding functionalization .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Answer :

  • Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation.
  • Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles .
  • Stability Tests : Monitor via HPLC (e.g., C18 column, acetonitrile/water gradient) over 30 days to detect degradation peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.